2-((4-fluorophenyl)thio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-23-10-12(8-22-23)17-15(19-6-7-20-17)9-21-16(24)11-25-14-4-2-13(18)3-5-14/h2-8,10H,9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFDJTHHHDYWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structural Characteristics
The compound features a complex structure characterized by:
- A 4-fluorophenyl group, which is known for enhancing lipophilicity and potentially improving cellular uptake.
- A thioether linkage that may contribute to its biological activity through interactions with biological macromolecules.
- A pyrazinyl moiety that is often associated with pharmacological activity, particularly in targeting specific enzymes or receptors.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit reverse transcriptase and other viral enzymes, suggesting that this compound may also possess antiviral properties against viruses such as HIV and coronaviruses .
- Anticancer Activity : The structural components of the compound suggest potential interactions with cancer-related pathways, possibly through inhibition of kinases or modulation of apoptotic pathways .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary table detailing its activity across different assays:
Case Studies
- Antiviral Efficacy : In a study examining the compound's effectiveness against HIV, it demonstrated significant inhibition of viral replication at low micromolar concentrations, indicating strong potential as an antiviral agent. The study compared its efficacy with existing treatments, showing promising results .
- Anticancer Properties : Another investigation evaluated the compound's effects on various cancer cell lines. Results showed that it inhibited cell proliferation effectively, particularly in breast and lung cancer models, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
- Pharmacokinetic Profile : The pharmacokinetic properties were assessed in vivo, revealing favorable absorption characteristics but highlighting the need for further optimization to enhance solubility and metabolic stability .
Scientific Research Applications
Pharmaceutical Applications
Research indicates that compounds with similar structural motifs have shown significant promise in treating various diseases. For instance, derivatives of thienyl-pyridine and thioether-containing acetamides have been investigated for their potential as anti-influenza , anti-HIV , and antibacterial agents . The presence of the thioether group is particularly noted for enhancing biological activity due to its ability to participate in various biochemical interactions .
Case Study: Antiviral Activity
A study on structurally related compounds demonstrated that certain thioether derivatives exhibited potent antiviral properties. These findings suggest that 2-((4-fluorophenyl)thio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide could be explored further for its antiviral efficacy.
Agricultural Applications
The structural characteristics of this compound may also lend themselves to applications in agrochemicals. Compounds with similar thioether functionalities have been reported to possess insecticidal properties. A notable trend observed in insecticidal activity correlates with the substitution pattern on the aromatic ring, indicating that modifications to the compound could enhance its effectiveness against pests .
Data Table: Insecticidal Activity Comparison
| Compound Structure | Activity Level | Notes |
|---|---|---|
| 4-Fluoro derivative | High | Best activity observed |
| 3-Fluoro derivative | Moderate | Less effective than 4-F |
| Non-substituted | Low | Minimal activity |
Mechanistic Studies
The mechanistic pathways through which similar compounds exert their biological effects are crucial for understanding their potential applications. For instance, studies on related thioether compounds have revealed that they often interact with specific biological targets, such as enzymes involved in metabolic pathways or receptors implicated in disease processes .
Case Study: EGFR Inhibition
Research on imidazole derivatives has shown that specific substitutions can significantly affect binding affinity to the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. This insight can guide future studies on this compound regarding its potential as an EGFR inhibitor.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Pyrazine core with 1-methylpyrazole substitution.
- Compound from : Thieno[3,2-d]pyrimidine core with 1-methylpyrazole .
- Compound from : Pyrimidine core with 3,5-dimethylpyrazole . Implications: Pyrazine (6-membered, two nitrogen atoms) vs. pyrimidine (6-membered, two nitrogen atoms but different substitution patterns) vs. thienopyrimidine (fused thiophene-pyrimidine system). These differences influence electronic properties, solubility, and steric interactions.
Substituent Variations
- Target Compound : 4-Fluorophenylthio group.
- Compound from : 3,4-Dichlorophenyl and pyridin-3-yl groups .
- Compound from : Thiophen-2-yl and phenol groups . Implications: Fluorophenyl and chlorophenyl groups enhance lipophilicity and metabolic stability, while phenol or thiophene groups may improve solubility or π-π stacking.
Linker Modifications
- Target Compound : Acetamide linker.
- Compound from : Cyanoacetamide linker .
- Compound from : Thiazolidinone-containing linker . Implications: Acetamide is a neutral, flexible linker, while cyano groups increase polarity, and thiazolidinone introduces conformational constraint.
Table 1: Comparative Analysis of Selected Analogues
Functional and Pharmacological Insights
While direct pharmacological data for the target compound are absent, structural parallels suggest:
- Kinase Inhibition Potential: Pyrazine and pyrimidine cores are common in kinase inhibitors (e.g., EGFR, VEGFR). The fluorophenyl group may enhance binding to hydrophobic pockets .
- Metabolic Stability : The thioether linkage in the target compound may reduce oxidative metabolism compared to ether or ester linkers in analogues .
- Solubility: Pyrazine’s polar nature may improve aqueous solubility relative to thienopyrimidine or pyridine-based analogues .
Key Research Findings
- Synthetic Feasibility : The target compound’s synthesis is achievable via established methods for pyrazine functionalization and amide coupling, as demonstrated in and .
- SAR Trends :
- Crystallographic Refinement : SHELXL, referenced in and , is widely used for structural validation of such compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-((4-fluorophenyl)thio)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 4-fluorothiophenol with chloroacetyl chloride to form the thioether intermediate.
- Step 2 : Couple this intermediate with 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yields. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the fluorophenylthio group (δ ~7.4–7.6 ppm for aromatic protons) and pyrazine/pyrazole protons (δ ~8.2–9.0 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O dimers with R_2$$^2(10) motifs, as seen in analogous acetamide derivatives) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~428 g/mol based on PubChem data) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Modifications : Synthesize derivatives by altering the fluorophenylthio group (e.g., replace F with Cl or CF) or the pyrazine-methylpyrazole moiety.
- Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For antimicrobial activity, use MIC assays against Gram-positive/negative strains .
- Data Analysis : Correlate substituent electronic effects (Hammett σ values) with IC or MIC values. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays, pH in solubility tests).
- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers. For example, discrepancies in IC values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity and rule off-target effects .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The fluorophenyl group may enhance metabolic stability but reduce solubility .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability to target proteins. Analyze RMSD and hydrogen-bond occupancy .
Key Research Gaps and Future Directions
- Synthetic Challenges : Improve scalability of the pyrazine-methylpyrazole intermediate synthesis .
- Biological Targets : Explore non-kinase targets (e.g., GPCRs or ion channels) using high-content screening .
- Computational Tools : Develop QSAR models incorporating fluorine-specific parameters to refine activity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
